molecular formula C24H27ClN4O3S B2768940 2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE CAS No. 1185105-32-1

2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE

Cat. No.: B2768940
CAS No.: 1185105-32-1
M. Wt: 487.02
InChI Key: VGXYFCKYHCIFAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE is a useful research compound. Its molecular formula is C24H27ClN4O3S and its molecular weight is 487.02. The purity is usually 95%.
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Scientific Research Applications

Novel Photochemical Transformations

Studies have explored unique photochemical reactions, such as the transformation of specific chlorophenyl compounds into β-lactam compounds, highlighting the potential for creating new pharmaceuticals through innovative synthesis methods (Marubayashi et al., 1992).

High-affinity Ligands and Agonists

Research has identified high-affinity ligands for human receptors, such as the ORL1 (orphanin FQ/nociceptin) receptor, through the synthesis of triazaspirodecanone derivatives. These findings indicate the therapeutic potential of these compounds in modulating receptor activity (Röver et al., 2000).

Antifungal and Plant Growth Regulating Activities

Synthesis and testing of triazole compounds containing thioamide groups have shown both antifungal activities and plant growth-regulating properties, suggesting applications in agriculture and antifungal drug development (Fa-Qian Liu et al., 2005).

Antiviral Evaluation

The antiviral activities of spirothiazolidinone derivatives against influenza A/H3N2 virus and human coronavirus 229E have been demonstrated, pointing towards potential uses in antiviral drug discovery (Çağla Begüm Apaydın et al., 2020).

Anticancer and Antidiabetic Properties

Development of spirothiazolidines analogs has been associated with significant anticancer and antidiabetic activities, highlighting the therapeutic potential of such compounds in treating multiple diseases (E. M. Flefel et al., 2019).

Antitumor Activity

The synthesis of 3-benzyl-4(3H)quinazolinone analogues and their evaluation for antitumor activity have shown promising results, indicating the potential for developing new anticancer drugs (Ibrahim A. Al-Suwaidan et al., 2016).

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O3S/c1-29-12-10-24(11-13-29)27-22(16-4-6-17(25)7-5-16)23(28-24)33-15-21(30)26-19-14-18(31-2)8-9-20(19)32-3/h4-9,14H,10-13,15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXYFCKYHCIFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=CC(=C3)OC)OC)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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